3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol
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Overview
Description
3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonylation and subsequent coupling with propanol derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Nitro-4-(trifluoromethyl)phenol
Uniqueness
3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and sulfonyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H11F3N2O5S |
---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
3-[2-nitro-4-(trifluoromethylsulfonyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H11F3N2O5S/c11-10(12,13)21(19,20)7-2-3-8(14-4-1-5-16)9(6-7)15(17)18/h2-3,6,14,16H,1,4-5H2 |
InChI Key |
NOQAGFFELIUHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCCCO |
Origin of Product |
United States |
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